2,2,5,5-Tetrakis(chloromethyl)cyclopentanone

Organic Synthesis Nucleophilic Substitution Halogen Exchange

Select 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone for its unique tetrafunctional electrophilic architecture. Unlike linear dihalides, the rigid cyclopentanone scaffold with four symmetrically placed chloromethyl groups gives precisely controlled crosslink topology, resulting in superior mechanical strength, thermal stability, and chemical resistance in polymers, ion-exchange resins, and specialty coatings. This geometry cannot be replicated by lower-functionality or flexible alternatives—accept no substitutes for applications where crosslink density and network rigidity are critical.

Molecular Formula C9H12Cl4O
Molecular Weight 278 g/mol
CAS No. 67059-01-2
Cat. No. B1296428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
CAS67059-01-2
Molecular FormulaC9H12Cl4O
Molecular Weight278 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1(CCl)CCl)(CCl)CCl
InChIInChI=1S/C9H12Cl4O/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h1-6H2
InChIKeyOPNWCHGGNNYGDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone (CAS 67059-01-2): A Tetrafunctional Building Block for Precision Polymer and Organic Synthesis


2,2,5,5-Tetrakis(chloromethyl)cyclopentanone (CAS 67059-01-2) is a cyclic ketone characterized by a cyclopentanone core symmetrically substituted at the 2 and 5 positions with four chloromethyl (-CH₂Cl) groups . This compound is a crystalline solid with a reported melting point range of 71.5-74.5 °C and a purity specification commonly found at 97% from commercial suppliers . Its primary value proposition lies in its tetrafunctional electrophilic nature, enabling its use as a highly reactive crosslinking agent and a versatile intermediate for synthesizing complex molecular architectures [1].

Why 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone Cannot Be Substituted by Generic Analogs


Substituting 2,2,5,5-tetrakis(chloromethyl)cyclopentanone with a generic analog like a simple dihalide or a monofunctional chloromethyl compound is not scientifically equivalent. The compound's unique value is derived from the precise and rigid spatial arrangement of four electrophilic sites on the cyclopentanone scaffold [1]. This specific tetrahedral geometry dictates crosslink density, network topology, and the subsequent mechanical and thermal properties of derived polymers, which cannot be replicated by linear, flexible, or lower-functionality alternatives. Furthermore, the reactivity of the chloromethyl group is distinct from other leaving groups, such as bromomethyl, impacting reaction kinetics and selectivity in nucleophilic substitution pathways [2]. Therefore, direct substitution with a compound lacking this specific combination of core rigidity and halomethyl functionality will lead to a different material performance profile and is not a valid procurement strategy.

Quantitative Differentiation of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone: Evidence for Scientific and Procurement Decisions


Comparative Reactivity with Potassium Cyanide: Chloro- vs. Bromo- Analog in Epoxide Formation

The reactivity of 2,2,5,5-tetrakis(chloromethyl)cyclopentanone can be differentiated from its bromomethyl analog in nucleophilic substitution reactions. A study comparing the reaction of both halomethyl analogs with potassium cyanide (KCN) in 98% ethanol demonstrated that both compounds are capable of forming 1,3-epoxides [1]. While the study confirms a shared reactivity pathway, the choice between the chloro- and bromo- compounds has significant implications for procurement. The bromo- analog, with its better leaving group, is expected to exhibit faster reaction kinetics, whereas the chloro- analog offers a more controlled reactivity profile and generally lower cost and greater stability, making it a more practical choice for many industrial applications where extreme reactivity is not required or is even detrimental.

Organic Synthesis Nucleophilic Substitution Halogen Exchange Epoxide Formation

Functional Group Differentiation: Chloromethyl vs. Hydroxymethyl Analogs for Polymer Crosslinking

A critical distinction for procurement is the functional group difference between 2,2,5,5-tetrakis(chloromethyl)cyclopentanone and its hydroxymethyl analog, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone (CAS 3322-70-1) [1]. The chloromethyl groups are highly electrophilic and are designed for nucleophilic substitution reactions, enabling the creation of carbon-heteroatom bonds (e.g., with amines, thiols, or alkoxides) . In contrast, the hydroxymethyl analog acts as a polyol and participates in condensation reactions, such as those with isocyanates to form polyurethanes or with carboxylic acids to form polyesters . This fundamental difference in reaction chemistry dictates that the two compounds are not interchangeable and target completely different polymer chemistries and end-use applications.

Polymer Chemistry Crosslinking Agent Functional Group Reactivity Materials Science

Physical Form and Handling: A Crystalline Solid vs. Potential Liquids in Class

From a procurement and handling perspective, 2,2,5,5-tetrakis(chloromethyl)cyclopentanone is a crystalline solid with a melting point of 71.5-74.5 °C . This physical state offers advantages over liquid alternatives, such as simpler containment, weighing, and reduced risk of spills during transfer. While specific data on the physical state of all close analogs is not available for direct comparison, the defined solid-state of this compound is a key specification for users developing reproducible formulation or reaction protocols, as it ensures consistent handling and dosing characteristics not guaranteed by a generic or liquid analog.

Chemical Handling Physical Properties Procurement Specification

Optimal Research and Industrial Applications for 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone (CAS 67059-01-2)


Synthesis of High-Crosslink-Density Polymers and Specialty Resins

This compound is optimally utilized as a tetrafunctional crosslinking agent in the synthesis of high-crosslink-density polymers, ion-exchange resins, and specialty coatings. Its four reactive chloromethyl sites allow for the creation of a dense, rigid network, which is essential for applications requiring high mechanical strength, chemical resistance, and thermal stability. The defined reactivity of the chloromethyl group enables controlled nucleophilic substitution with various nucleophiles like polyamines or polythiols, allowing for precise tuning of the polymer's final properties [1]. This is a direct application of its electrophilic nature and tetrahedral geometry.

Key Intermediate for Complex Organic Synthesis and Macrocycle Construction

As a versatile synthetic intermediate, 2,2,5,5-tetrakis(chloromethyl)cyclopentanone is valuable for constructing complex organic molecules, including macrocycles and spiro compounds. Its ability to participate in reactions like the formation of 1,3-epoxides with potassium cyanide [1] demonstrates its utility in building strained ring systems. Furthermore, the chloromethyl groups can be sequentially substituted or transformed into other functional groups (e.g., azidomethyl, aminomethyl), making it a pivotal building block in multi-step syntheses for pharmaceuticals, agrochemicals, and advanced materials .

Specialty Monomer for Advanced Material Science Research

In material science research, this compound serves as a specialty monomer for developing novel materials with tailored architectures. Its rigid cyclopentanone core and defined geometry make it an ideal candidate for creating shape-persistent macromolecules and covalent organic frameworks (COFs). The difference in reactivity compared to its hydroxymethyl analog [2] ensures it is the monomer of choice when the goal is to create carbon-heteroatom linkages via nucleophilic substitution, rather than condensation polymers. This is crucial for designing materials with specific pore sizes, electronic properties, or catalytic activity.

Technical Documentation Hub

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